

## Crystal structure of 4-lodobenzaldehyde

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Compound of Interest		
Compound Name:	4-lodobenzaldehyde	
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An In-depth Technical Guide on the Crystal Structure of 4-lodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **4-lodobenzaldehyde**, a compound of interest in organic synthesis and drug development. The information presented herein is derived from the crystallographic data deposited in the Cambridge Structural Database (CSD), under the deposition number CCDC 129105, and the associated publication by Vyas, Manjula, and Fletcher in Acta Crystallographica Section C: Crystal Structure Communications (1998), C54, 285-287.

#### Introduction

**4-Iodobenzaldehyde** (C<sub>7</sub>H<sub>5</sub>IO) is an aromatic aldehyde that serves as a versatile building block in the synthesis of more complex organic molecules. The presence of an iodine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, making it a valuable precursor in the development of pharmaceuticals and functional materials. Understanding its three-dimensional structure at the atomic level is crucial for comprehending its reactivity, intermolecular interactions, and potential biological activity. This guide summarizes the key crystallographic data and the experimental protocols used in its structure determination.

## **Crystallographic Data**

The crystal structure of **4-lodobenzaldehyde** was determined by single-crystal X-ray diffraction. The quantitative data from this analysis are summarized in the table below for easy



#### reference and comparison.

Parameter	Value
Empirical Formula	C7H5IO
Formula Weight	232.02
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	a = 11.234(2) Å, α = 90°
b = 5.598(1) Å, β = 100.86(2)°	_
c = 12.115(3) Å, γ = 90°	
Unit Cell Volume	747.6(3) Å <sup>3</sup>
Z	4
Calculated Density	2.059 Mg/m <sup>3</sup>
Temperature	293(2) K
Wavelength	0.71073 Å (Mo Kα)
Crystal Size	0.2 x 0.2 x 0.2 mm
Absorption Coefficient	4.298 mm <sup>-1</sup>
F(000)	432
Theta Range for Data Collection	2.22 to 24.98°
Reflections Collected	1391
Independent Reflections	1308 [R(int) = 0.0215]
Final R indices [I>2sigma(I)]	R1 = 0.0286, wR2 = 0.0717
R indices (all data)	R1 = 0.0331, wR2 = 0.0741
Goodness-of-fit on F <sup>2</sup>	1.053



## **Experimental Protocols**

The determination of the crystal structure of **4-lodobenzaldehyde** involved the following key experimental procedures:

### **Crystal Growth**

Single crystals of **4-lodobenzaldehyde** suitable for X-ray diffraction were obtained by slow evaporation from a solution in ethanol. The resulting crystals were reported to be colorless needles.

#### **Data Collection**

A single crystal of the dimensions  $0.2 \times 0.2 \times 0.2$  mm was mounted on a goniometer head. X-ray diffraction data were collected at a temperature of 293(2) K using a four-circle diffractometer with graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073$  Å). A total of 1391 reflections were collected over a theta range of 2.22 to 24.98°.

#### **Structure Solution and Refinement**

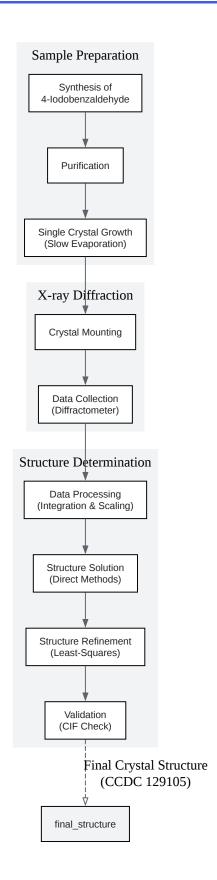
The crystal structure was solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor of 0.0286 for observed reflections indicates a high-quality refinement.

### **Visualizations**

## **Experimental Workflow for Crystal Structure Determination**

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like **4-lodobenzaldehyde**.





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Experimental workflow for **4-lodobenzaldehyde** crystal structure determination.



## Relationship between Chemical Structure and Crystallographic Data

This diagram illustrates the logical connection between the chemical properties of **4-lodobenzaldehyde** and the resulting crystallographic parameters.



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From molecule to crystal: influencing factors in **4-lodobenzaldehyde**'s structure.

# Signaling Pathways and Drug Development Applications

While **4-lodobenzaldehyde** itself is not directly reported to modulate specific signaling pathways, its utility as a synthetic intermediate is significant in drug discovery. The iodosubstituent allows for the facile introduction of diverse chemical moieties through reactions like the Suzuki, Sonogashira, and Heck couplings. This enables the synthesis of libraries of compounds that can be screened for activity against various biological targets. For instance, benzaldehyde derivatives have been explored as inhibitors of enzymes such as aldehyde dehydrogenase, which is implicated in cancer cell proliferation. The structural data presented here provides a precise model for the starting material, which is invaluable for computational modeling and rational drug design efforts aimed at developing novel therapeutics.

#### Conclusion

This technical guide has provided a detailed summary of the crystal structure of **4-lodobenzaldehyde**, based on the data available from the Cambridge Structural Database. The crystallographic parameters and experimental protocols have been clearly outlined to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development. The provided visualizations offer a clear depiction of the experimental workflow







and the fundamental relationships governing the solid-state structure of this important synthetic building block.

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